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Compound of Interest

Compound Name:
4-(Trifluoromethyl)quinoline-2-

carbonitrile

Cat. No.: B1395191 Get Quote

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 25199-89-

7): A Privileged Scaffold for Modern Drug Discovery

Executive Summary
4-(Trifluoromethyl)quinoline-2-carbonitrile is a highly functionalized heterocyclic compound

that stands at the intersection of several critical motifs in medicinal chemistry. Its architecture

combines the quinoline core, a "privileged structure" renowned for its presence in numerous

approved drugs, with two powerful modulating groups: a trifluoromethyl (-CF₃) group and a

carbonitrile (-CN) moiety.[1][2][3] The trifluoromethyl group is strategically employed in drug

design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.

[4][5][6][7] Simultaneously, the 2-carbonitrile group serves as both a key pharmacophoric

element and a versatile synthetic handle for further molecular elaboration.[3][8] This unique

combination makes 4-(Trifluoromethyl)quinoline-2-carbonitrile an exceptionally valuable

building block for researchers and scientists in drug development, particularly in the pursuit of

novel kinase inhibitors for oncology and other therapeutic areas. This guide provides a

comprehensive overview of its chemical properties, plausible synthetic routes, and strategic

applications in modern drug discovery workflows.
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The utility of 4-(Trifluoromethyl)quinoline-2-carbonitrile in drug design is not accidental; it is

a direct result of the synergistic interplay between its three core components.

The Quinoline Nucleus: As a bioisostere of naphthalene, the quinoline ring system is a

foundational scaffold in pharmacology.[1] Its rigid, bicyclic structure provides a well-defined

orientation for appended functional groups to interact with biological targets. It is a

cornerstone of drugs with a vast range of activities, including anticancer, antimalarial, and

antibacterial properties.[1][9]

The 4-Trifluoromethyl Group: The introduction of a -CF₃ group profoundly alters a molecule's

physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can

significantly enhance a drug candidate's cell permeability and metabolic stability by blocking

potential sites of oxidative metabolism.[4][7] These attributes are critical for improving

pharmacokinetic profiles and overall therapeutic efficacy.[6]

The 2-Carbonitrile Moiety: The nitrile group at the C2 position is a key functional group. It is a

potent hydrogen bond acceptor and can participate in crucial interactions within a protein's

active site. Furthermore, it is a versatile chemical handle, readily convertible into other

functional groups such as amides, tetrazoles, or amines, making it an ideal anchor point for

fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.[3] The

2-cyanoquinoline framework itself is present in several biologically active molecules,

including agents with anti-HIV and anticancer properties.[8]
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Caption: Synergistic contributions of the core structural motifs.

Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is fundamental for

its application in research. While extensive experimental data for this specific molecule is not

widely published, its key identifiers and expected spectral characteristics can be summarized.

Quantitative Data Summary
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Property Value Source(s)

CAS Number 25199-89-7 [10][11]

Molecular Formula C₁₁H₅F₃N₂ [10]

Molecular Weight 222.17 g/mol [10]

Purity Typically ≥97% [10]

MDL Number MFCD11046310 [10]

Predicted Spectroscopic Signatures
While experimental spectra should always be used for definitive identification, the expected

nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the

structure.

¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically

7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific

coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of

each proton.

¹³C NMR: Key diagnostic signals would include a quartet for the trifluoromethyl carbon (due

to C-F coupling) around 120-125 ppm, a signal for the nitrile carbon (-C≡N) around 115-120

ppm, and multiple signals in the aromatic region for the quinoline carbons.

¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the -CF₃

group are chemically equivalent.

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would be

indicative of the nitrile (C≡N) stretch. Strong C-F stretching bands would be observed in the

1100-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis for 4-(Trifluoromethyl)quinoline-2-carbonitrile is not

readily available in the literature. However, a plausible and chemically sound synthetic route
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can be constructed based on established methodologies for forming substituted quinolines,

such as the Friedländer annulation.[12]

Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis points to a Friedländer-type condensation between a 2-

aminoaryl ketone precursor and a compound containing an activated methylene group adjacent

to a nitrile.

4-(CF₃)-Quinoline-2-Carbonitrile

Friedländer Annulation

2-Amino-4-(trifluoromethyl)acetophenone
+

Malononitrile

Click to download full resolution via product page

Caption: Retrosynthetic analysis via Friedländer annulation.

This approach involves the acid- or base-catalyzed reaction of an ortho-aminoaryl aldehyde or

ketone with a compound possessing a reactive α-methylene group. The causality behind this

choice is its high efficiency and reliability for constructing the quinoline core.

Hypothetical Forward Synthesis Workflow
Starting Material: The synthesis would commence with commercially available 2-amino-4-

(trifluoromethyl)acetophenone.
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Condensation: This ketone would be reacted with a methylene-activated nitrile, such as

malononitrile or ethyl cyanoacetate, under catalytic conditions (e.g., proline potassium salt,

p-toluenesulfonic acid).[12]

Cyclization & Dehydration: The initial condensation product, an enamine, would undergo

intramolecular cyclization onto the aromatic ring.

Aromatization: Subsequent dehydration and/or oxidation (often spontaneous in air) would

lead to the formation of the stable, aromatic quinoline ring system.

2-Amino-4-(trifluoromethyl)acetophenone
+

Malononitrile

Condensation
(Acid/Base Catalyst) Enamine Intermediate Intramolecular Cyclization Dehydration/

Aromatization
Final Product:

4-(CF₃)-Quinoline-2-Carbonitrile

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Discovery
The primary application of 4-(Trifluoromethyl)quinoline-2-carbonitrile is as a high-value

scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors
Many small-molecule kinase inhibitors are designed to compete with ATP at the enzyme's

active site. The quinoline scaffold is a well-established "hinge-binder," capable of forming key

hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the

adenine portion of ATP.[1] Derivatives of trifluoromethylquinolines have shown inhibitory activity

against crucial cancer-related kinases like PI3K and c-Met.[1][13][14]
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Simplified Kinase Signaling Pathway

Receptor Tyrosine Kinase
(e.g., c-Met, EGFR)
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Caption: Potential inhibition of the PI3K signaling pathway.

Utility in Fragment-Based Drug Design (FBDD)
FBDD is a powerful strategy for identifying novel lead compounds by screening low-molecular-

weight fragments.[3] 4-(Trifluoromethyl)quinoline-2-carbonitrile is an excellent candidate for

an FBDD library due to its:

Low Molecular Weight: Adheres to the "Rule of Three."[3]
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Structural Rigidity: Provides a defined vector for binding and subsequent chemical

elaboration.

Functional Handles: The nitrile group provides a clear and reliable point for "fragment

growing" or "fragment linking" to optimize binding affinity.[3]

1. Fragment Library Construction
(Including Title Compound)

2. Biophysical Screening
(SPR, NMR, X-ray)

3. Hit Identification
(Weak but efficient binders)

4. Structure-Guided Elaboration
(Fragment Growing/Linking via -CN handle)

5. Lead Optimization

Potent Drug Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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